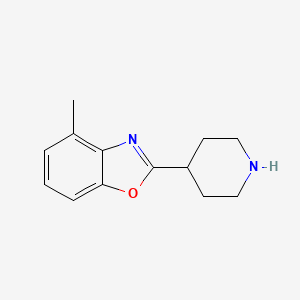
4-Methyl-2-piperidin-4-yl-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-piperidin-4-yl-1,3-benzoxazole is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 . It is a specialty product often used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2O/c1-9-3-2-4-11-12(9)15-13(16-11)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Antagonistic Activities
- 4-(benzoxazole-2-yl)piperidine compounds, including structures similar to 4-Methyl-2-piperidin-4-yl-1,3-benzoxazole, have been synthesized and evaluated for their α1-AR antagonistic activities. These compounds, especially 10h, demonstrated slightly stronger α1-AR antagonistic activity compared to lead compounds in biological assays in vitro (Jia Li et al., 2008).
Molecular Structure and Vibrational Spectra
- The molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a compound closely related to this compound, were determined using HF and DFT methods. The study observed five different stable conformers for the compound, with good agreement between calculated vibrational data and experimental results (E. Taşal et al., 2009).
Antimicrobial Activities
- Some novel derivatives of 1,2,4-Triazole, including 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, were synthesized and screened for antimicrobial activities. These compounds, including those structurally related to this compound, demonstrated good or moderate activities against test microorganisms (H. Bektaş et al., 2007).
Anti-Breast Cancer Activity
- A series of benzothiazoles and benzoxazoles, using 4-benzoxazol-2-yl-phenylamine (related to this compound) as starting materials, were synthesized and evaluated for antitumor activities against human breast cancer cell lines. N-methyl piperazinyl substituted derivatives displayed potent inhibitory activity, supporting the potential of similar compounds in therapeutic strategies for cancer (M. Abdelgawad et al., 2013).
Synthesis of Benzoxazolylethoxypiperidones
- 1-Hydroxy-2,6-diarylpiperidin-4-ones were used to synthesize l-[2-(benzoxazol-2-yl)ethoxy]-2,6diarylpiperidin-4-ones, combining biolabile piperidines and benzoxazole components. These compounds, related to this compound, show diverse pharmacological activities, including sedative, hypotensive, and anti-inflammatory effects (C. Ramalingan et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes like oxidoreductase .
Mode of Action
It’s known that these types of compounds can bear an electrophilic moiety with a properly tuned reactivity toward nucleophiles .
Biochemical Pathways
Similar compounds have been known to inhibit nlrp3 activation, nlrp3-dependent pyroptosis, and the consequent release of il-1β .
Pharmacokinetics
The compound’s molecular weight of 21628 could potentially influence its bioavailability.
Result of Action
Similar compounds have been known to show good antimicrobial activities .
Action Environment
It’s known that the compound exists as a white powder at room temperature .
Propriétés
IUPAC Name |
4-methyl-2-piperidin-4-yl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-3-2-4-11-12(9)15-13(16-11)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDSKZDSIRLJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4,5-Trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2425893.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2425894.png)
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone](/img/structure/B2425895.png)
![N,N-diisopropyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2425897.png)
![4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2425899.png)
![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2425902.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2425903.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B2425905.png)

![6-(2-methoxyethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2425909.png)
![N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2425910.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2425912.png)